N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a trifluoromethyl group, a thienopyrimidine moiety, and an acetamide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the trifluoromethyl group: This step often involves the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling reactions: The final step involves coupling the thienopyrimidine core with the chlorotrifluoromethylphenyl group and the acetamide moiety under specific reaction conditions, such as the use of coupling agents like EDCI or DCC.
Chemical Reactions Analysis
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), potentially reducing the carbonyl groups to alcohols.
Substitution: The chlorotrifluoromethylphenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It may be used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The trifluoromethyl group and thienopyrimidine moiety play crucial roles in these interactions, contributing to the compound’s overall efficacy.
Comparison with Similar Compounds
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can be compared with similar compounds such as:
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE: This compound shares structural similarities but may differ in specific functional groups or substituents.
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE: Another similar compound with potential variations in the acetamide linkage or the thienopyrimidine core.
Properties
Molecular Formula |
C16H13ClF3N3O2S2 |
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Molecular Weight |
435.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H13ClF3N3O2S2/c1-23-14(25)13-10(4-5-26-13)22-15(23)27-7-12(24)21-11-6-8(16(18,19)20)2-3-9(11)17/h2-3,6H,4-5,7H2,1H3,(H,21,24) |
InChI Key |
GOASXBGEQNEIAV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
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